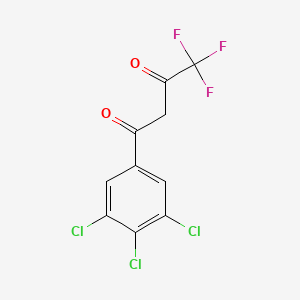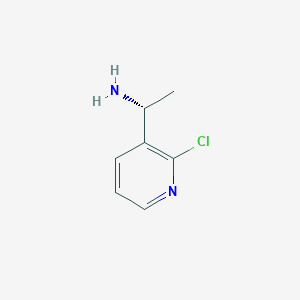
4,4,4-Trifluoro-1-(3,4,5-trichlorophenyl)butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-1-(3,4,5-trichlorophenyl)butane-1,3-dione is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of trifluoromethyl and trichlorophenyl groups, which contribute to its distinct chemical behavior.
Métodos De Preparación
The synthesis of 4,4,4-Trifluoro-1-(3,4,5-trichlorophenyl)butane-1,3-dione typically involves the reaction of 3,4,5-trichlorobenzaldehyde with trifluoroacetone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the condensation reaction, resulting in the formation of the desired product .
Análisis De Reacciones Químicas
4,4,4-Trifluoro-1-(3,4,5-trichlorophenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
4,4,4-Trifluoro-1-(3,4,5-trichlorophenyl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluoro-1-(3,4,5-trichlorophenyl)butane-1,3-dione involves its interaction with specific molecular targets. The trifluoromethyl and trichlorophenyl groups contribute to its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
4,4,4-Trifluoro-1-(3,4,5-trichlorophenyl)butane-1,3-dione can be compared with other similar compounds, such as:
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: This compound lacks the trichlorophenyl group, resulting in different chemical and biological properties.
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione:
These comparisons highlight the unique features of this compound, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H4Cl3F3O2 |
|---|---|
Peso molecular |
319.5 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-1-(3,4,5-trichlorophenyl)butane-1,3-dione |
InChI |
InChI=1S/C10H4Cl3F3O2/c11-5-1-4(2-6(12)9(5)13)7(17)3-8(18)10(14,15)16/h1-2H,3H2 |
Clave InChI |
PYQQMQYWAQOCTM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)CC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[(Tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylicacid](/img/structure/B13594948.png)

![[2-(Trifluoromethyl)thiolan-2-yl]methanol](/img/structure/B13594952.png)
![[3-(Dimethylamino)oxolan-3-yl]methanol](/img/structure/B13594954.png)
